6-bromo-7-nitro-1H-benzo[d]imidazole
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Overview
Description
6-Bromo-7-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features both bromine and nitro functional groups attached to a benzoimidazole core. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-7-nitro-1H-benzo[d]imidazole typically involves the nitration of 6-bromo-1H-benzo[d]imidazole. This can be achieved by treating 6-bromo-1H-benzo[d]imidazole with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 7-position of the benzoimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of quinonoid structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 6-Bromo-7-amino-1H-benzo[d]imidazole.
Substitution: Various substituted benzoimidazoles depending on the nucleophile used.
Oxidation: Potential formation of quinonoid derivatives.
Scientific Research Applications
6-Bromo-7-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-bromo-7-nitro-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, benzimidazole derivatives are known to bind to tubulin, disrupting microtubule formation and exerting anticancer effects .
Comparison with Similar Compounds
6-Bromo-1H-benzo[d]imidazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
7-Nitro-1H-benzo[d]imidazole:
Other Nitrobenzimidazoles: Compounds like 5-nitro-1H-benzo[d]imidazole and 4-nitro-1H-benzo[d]imidazole share similar structural features but differ in the position of the nitro group, influencing their properties and uses.
Uniqueness: 6-Bromo-7-nitro-1H-benzo[d]imidazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-bromo-4-nitro-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXVWNMTELJZIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648623 |
Source
|
Record name | 5-Bromo-4-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281190-51-0 |
Source
|
Record name | 5-Bromo-4-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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